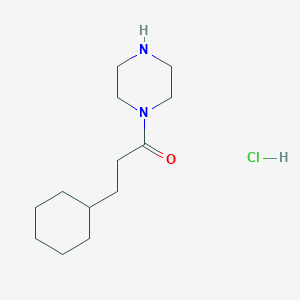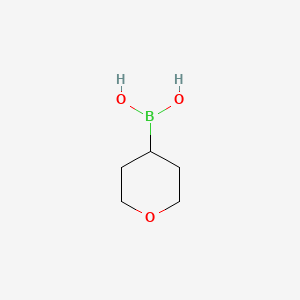![molecular formula C10H14ClNO2S2 B1452897 3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide CAS No. 1092346-71-8](/img/structure/B1452897.png)
3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide
Übersicht
Beschreibung
3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide is a chemical compound with the CAS Number: 1092346-71-8 . It has a molecular weight of 279.81 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClNO2S2/c1-15-10-5-3-9(4-6-10)12-16(13,14)8-2-7-11/h3-6,12H,2,7-8H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid in its physical form .Wissenschaftliche Forschungsanwendungen
Biocatalysis in Drug Metabolism
Biocatalysis using microbes like Actinoplanes missouriensis has been applied to produce mammalian metabolites of biaryl-bis-sulfonamide compounds for structural characterization. This approach is significant in understanding the metabolism of drugs in preclinical species and supports clinical investigations (Zmijewski et al., 2006).
Chemical Synthesis and Reactions
- The synthesis and reactions of various vinyl sulfones and vinyl sulfonamides, including low molecular weight compounds like 1-(methylsulfonyl)-1-propene, have been explored. These compounds have a range of biological activities and are used in synthetic organic chemistry (2020).
- Research on polysiloxane stationary phases containing 4-(methylsulfonyl)phenyl substitution for gas chromatography has been conducted. These phases demonstrate unique selectivities for certain classes of compounds (Juvancz et al., 1991).
Molecular Docking and Structure Analysis
- Docking studies and crystal structure analysis of tetrazole derivatives containing 4-(methylsulfonyl)phenyl groups have been conducted. These studies are important in understanding the interaction of molecules with enzymes like cyclooxygenase-2 (Al-Hourani et al., 2015).
- Structural studies of nimesulidetriazole derivatives, including methanesulfonamide compounds, have been performed using X-ray powder diffraction. This research is crucial in understanding the supramolecular assembly of these compounds (Dey et al., 2015).
Chemical and Physical Properties
- The pH dependence of the hydrolysis of chlorsulfuron (2-Chloro-N-[[4-(methylsulfonyl)phenyl]-1-propanesulfonamide) has been studied. This research is significant in understanding the environmental behavior and fate of such herbicides (Ribó, 1988).
Novel Synthesis Techniques
- Innovative methods for synthesizing oxetanes have been explored using sulfone compounds. This research has implications in the field of organic synthesis and pharmaceutical chemistry (Christlieb et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-N-(4-methylsulfanylphenyl)propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S2/c1-15-10-5-3-9(4-6-10)12-16(13,14)8-2-7-11/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCDBJNVMLQCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NS(=O)(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



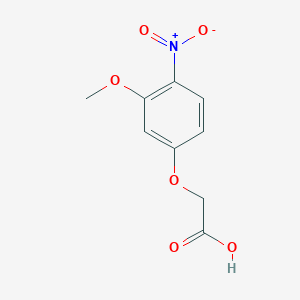
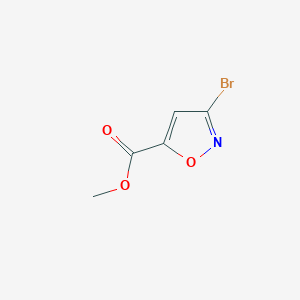
![2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1452822.png)
![4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1452823.png)

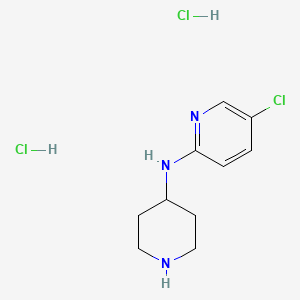
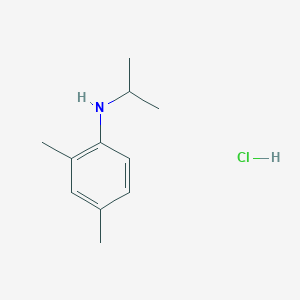

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline](/img/structure/B1452830.png)
![N-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide](/img/structure/B1452831.png)
![Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1452832.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}aniline](/img/structure/B1452833.png)
